An In-depth Technical Guide to 8H-Indeno[1,2-d]thiazole-5-carboxylic acid: Properties and Synthetic Insights
An In-depth Technical Guide to 8H-Indeno[1,2-d]thiazole-5-carboxylic acid: Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
8H-Indeno[1,2-d]thiazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, fused-ring structure provides a unique scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the known and predicted physical and chemical properties of this molecule, along with a detailed examination of its synthesis and spectral characteristics. This document is intended to serve as a valuable resource for researchers actively engaged in the design and synthesis of novel compounds based on the indenothiazole framework. The recent emergence of indenothiazole derivatives as potential inhibitors of critical viral enzymes, such as the SARS-CoV-2 3CL protease, underscores the timeliness and importance of a deeper understanding of this molecular scaffold.[1]
Molecular Structure and Properties
The foundational structure of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid integrates an indene moiety with a thiazole ring, featuring a carboxylic acid group at the 5-position. This arrangement confers a unique combination of aromaticity, rigidity, and acidic functionality.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇NO₂S | [2][3] |
| Molecular Weight | 217.24 g/mol | [3] |
| CAS Number | 1245648-00-3 | [2][3] |
Predicted Physicochemical Properties
| Property | Predicted Value/Range | Basis of Prediction/Analogy |
| Melting Point | >300 °C | High melting points are characteristic of rigid, aromatic carboxylic acids such as 1H-Indazole-5-carboxylic acid (318-322 °C). |
| Boiling Point | Decomposes before boiling | Aromatic carboxylic acids often decompose at high temperatures. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF) | The carboxylic acid group imparts some water solubility, but the large hydrophobic scaffold limits it. Solubility in polar aprotic solvents is expected to be higher. |
| pKa | 3.5 - 4.5 | The pKa is predicted to be in the range of benzoic acid and other aromatic carboxylic acids, influenced by the electron-withdrawing nature of the fused heterocyclic system. Computational methods are available for more precise estimations.[4][5][6] |
Synthesis of the 8H-Indeno[1,2-d]thiazole Scaffold
The synthesis of the 8H-indeno[1,2-d]thiazole core can be achieved through a multi-step sequence, as adapted from the literature on related derivatives.[1] The general strategy involves the construction of the thiazole ring onto a pre-existing indanone framework.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to 8H-Indeno[1,2-d]thiazole-5-carboxylic acid.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Bromination of the Indanone Precursor
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Dissolve the appropriate indanone starting material in a suitable solvent such as glacial acetic acid.
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Add a brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise at room temperature.
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Stir the reaction mixture until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoindanone.
Step 2: Hantzsch Thiazole Synthesis
-
Dissolve the crude α-bromoindanone and a suitable thioamide (e.g., ethyl 2-amino-2-thioxoacetate) in a high-boiling polar solvent like ethanol or dimethylformamide.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude indenothiazole ester.
-
Purify the product by column chromatography on silica gel.
Step 3: Ester Hydrolysis
-
Suspend the indenothiazole ester in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Heat the mixture to reflux and stir until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.
-
Collect the precipitated carboxylic acid by filtration, wash thoroughly with water, and dry under vacuum to afford the final product, 8H-Indeno[1,2-d]thiazole-5-carboxylic acid.
Chemical Reactivity
The chemical reactivity of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid is dictated by its key functional groups: the carboxylic acid, the thiazole ring, and the indene moiety.
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Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. Activation to an acid chloride would facilitate a range of nucleophilic acyl substitution reactions.
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Thiazole Ring: The thiazole ring is a relatively stable aromatic system. The 2-position of the thiazole ring can be susceptible to nucleophilic substitution, particularly if activated.
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Indene Moiety: The methylene bridge at the 8-position is a potential site for functionalization through deprotonation with a strong base, followed by reaction with an electrophile.
Spectroscopic Characterization
While a dedicated spectrum for 8H-Indeno[1,2-d]thiazole-5-carboxylic acid is not publicly available, its spectral features can be predicted based on the analysis of its constituent parts and data from closely related derivatives.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indene and thiazole rings. The carboxylic acid proton will likely appear as a broad singlet far downfield (δ 10-13 ppm). The methylene protons at the 8-position would appear as a singlet in the aliphatic region.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid (δ 160-180 ppm), as well as for the aromatic and aliphatic carbons of the fused ring system.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the prominent absorptions of the carboxylic acid group:
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A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.
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A strong C=O stretching band around 1700-1725 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum, likely obtained via electrospray ionization (ESI), would show a prominent molecular ion peak ([M-H]⁻ or [M+H]⁺). Fragmentation patterns would likely involve the loss of CO₂ from the carboxylic acid group.
Applications in Drug Discovery
The 8H-indeno[1,2-d]thiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[1] Its rigid nature helps to pre-organize appended functional groups for optimal interaction with protein binding sites.
Case Study: SARS-CoV-2 3CL Protease Inhibitors
A recent study highlighted the potential of 8H-indeno[1,2-d]thiazole derivatives as inhibitors of the SARS-CoV-2 3-chymotrypsin-like cysteine protease (3CLpro), a critical enzyme in the viral replication cycle.[1] In this study, various substituents were introduced at the 2-position of the thiazole ring, demonstrating that this position is a key vector for modulating biological activity. The carboxylic acid functionality of the parent compound provides a convenient handle for the synthesis of such derivatives through amide coupling reactions.
Caption: Workflow for the application of the indenothiazole scaffold in drug discovery.
Conclusion
8H-Indeno[1,2-d]thiazole-5-carboxylic acid represents a valuable building block for the synthesis of novel, biologically active compounds. While a complete experimental characterization of its physical properties is yet to be published, this guide provides a robust framework based on available literature and predictive methods. The synthetic accessibility and the demonstrated potential of its derivatives in targeting key enzymes make this scaffold a compelling starting point for future drug discovery efforts. Further experimental investigation into the properties of this core molecule is warranted and will undoubtedly accelerate the development of new therapeutics.
References
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Zhang, L., et al. (2022). Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. Molecules, 27(10), 3287. [Link]
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ResearchGate. (n.d.). An Efficient Acid and Metal-Free One-Pot Synthesis of Benzothiazoles from Carboxylic Acids. Retrieved from [Link]
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Pezzola, S., et al. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry – A European Journal, 30(1), e202303167. [Link]
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Royal Society of Chemistry. (2024). Supporting Information for: A selenium-catalyzed C–H/S–S dual activation for the synthesis of 2-arylbenzothiazoles. [Link]
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Beilstein Journals. (n.d.). Supporting Information: Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. [Link]
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PubChem. (n.d.). 5-[(E)-(2-Oxo-2,3-Dihydro-1h-Inden-1-Ylidene)methyl]-1,3-Benzodioxole-4-Carboxylic Acid. Retrieved from [Link]
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ChemTik. (n.d.). 8H-Indeno[1,2-d]thiazole-5-carboxylic acid. Retrieved from [Link]
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